molecular formula C3H6N2O7 B1213736 1,3-Dinitroglycerin CAS No. 623-87-0

1,3-Dinitroglycerin

Cat. No.: B1213736
CAS No.: 623-87-0
M. Wt: 182.09 g/mol
InChI Key: ASIGVDLTBLZXNC-UHFFFAOYSA-N
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Description

1,3-Dinitroglycerin is a chemical compound that belongs to the class of organic nitrates. It is a degradation product of nitroglycerin, which is widely known for its use as an explosive and a vasodilator. This compound is characterized by the presence of two nitrate groups attached to the first and third carbon atoms of the glycerol backbone. This compound is of significant interest due to its applications in various fields, including environmental monitoring, pharmaceutical research, and toxicology.

Mechanism of Action

Target of Action

1,3-Dinitroglycerin, also known as Nitroglycerin (NG), primarily targets vascular smooth muscle . The compound’s primary role is to induce relaxation of the vascular smooth muscle, leading to vasodilation .

Mode of Action

Nitroglycerin forms free radical nitric oxide . In smooth muscle, nitric oxide activates guanylate cyclase, which increases guanosine 3’5’ monophosphate (cGMP). This leads to dephosphorylation of myosin light chains and smooth muscle relaxation . Nitroglycerin produces vasodilation in both arteries and veins .

Biochemical Pathways

Nitroglycerin is metabolized to nitrite; 1,2-glyceryl dinitrate; and 1,3 glyceryl dinitrate . Nitrite is further metabolized to nitric oxide . 1,2- and 1,3-dinitroglycerols are less biologically active than nitroglycerin but they have longer half-lives, which explains some prolonged effects of nitrates .

Pharmacokinetics

Following intravenous administration, the plasma half-life of nitroglycerin is about three minutes . The estimated plasma half-life following sublingual administration is approximately six minutes . The elimination half-lives of metabolites 1,2-dinitroglycerin and this compound range between 32 to 26 minutes .

Result of Action

The principal pharmacological action of nitroglycerin is relaxation of vascular smooth muscle . Although venous effects predominate, nitroglycerin produces, in a dose-related manner, dilation of both veins and arteries .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, degradation products of nitroglycerin, including 1,2-dinitroglycerin (1,2-DNG) and this compound (1,3-DNG), can be detected in waste waters and soil at production and storage sites . These compounds are much more soluble than nitroglycerin and potentially more toxic .

Biochemical Analysis

Biochemical Properties

1,3-Dinitroglycerin plays a significant role in biochemical reactions, particularly in the context of its metabolism and interaction with enzymes. It is metabolized by mitochondrial aldehyde dehydrogenase 2 (ALDH2), which promotes its bioactivation . The compound interacts with various proteins and enzymes, including those involved in the nitric oxide pathway. These interactions are crucial for its vasodilatory effects, as this compound is converted to nitric oxide, which then activates guanylate cyclase, leading to an increase in cyclic GMP levels .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause vasodilation by relaxing vascular smooth muscle cells . This effect is mediated through the production of nitric oxide, which activates guanylate cyclase and increases cyclic GMP levels. Additionally, this compound affects gene expression related to oxidative stress and inflammation, further influencing cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to nitric oxide, which is a potent vasodilator. This conversion is facilitated by mitochondrial aldehyde dehydrogenase 2 (ALDH2). Nitric oxide then activates guanylate cyclase, resulting in increased levels of cyclic GMP. This cascade leads to the dephosphorylation of myosin light chains, causing relaxation of vascular smooth muscle . The compound also interacts with plasma proteins, with a binding affinity of approximately 30% .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound has a relatively short half-life, and its metabolites, such as 1,2-dinitroglycerin, have longer half-lives, contributing to prolonged effects . Studies have shown that this compound can maintain its vasodilatory effects for extended periods, although its potency decreases over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively induces vasodilation and reduces blood pressure . At higher doses, it can cause adverse effects such as hypotension and reflex tachycardia . The threshold for these effects depends on the specific animal model and the route of administration.

Metabolic Pathways

This compound is involved in metabolic pathways that include its conversion to nitric oxide and other metabolites. The primary enzyme responsible for its metabolism is mitochondrial aldehyde dehydrogenase 2 (ALDH2) . This enzyme facilitates the bioactivation of this compound, leading to the production of nitric oxide and subsequent vasodilation . The compound also interacts with other enzymes and cofactors involved in oxidative stress and inflammation pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with plasma proteins and cellular transporters. The compound has a plasma protein binding affinity of approximately 30%, which influences its distribution and bioavailability . It is also taken up by vascular smooth muscle cells, where it exerts its vasodilatory effects .

Subcellular Localization

This compound is localized primarily in the cytoplasm and mitochondria of cells. Its activity is influenced by its subcellular localization, as the conversion to nitric oxide occurs in the mitochondria . The compound’s localization is directed by its chemical structure and interactions with cellular transporters and enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dinitroglycerin is typically synthesized through the nitration of glycerol. The process involves the reaction of glycerol with nitric acid under controlled conditions. The nitration reaction is carried out at a temperature range of 10-30°C, with the molar ratio of nitric acid to glycerol varying from 1:1 to 7:1 . The concentration of nitric acid used is usually around 69%.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of continuous flow reactors and advanced monitoring systems helps in maintaining the desired reaction parameters and minimizing the risk of hazardous incidents.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dinitroglycerin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of this compound to other oxidation products, such as nitrite and nitrate ions.

    Reduction: The compound can be reduced to form glycerol and other lower nitrates.

    Substitution: Nitrate groups in this compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles, including amines and thiols, can be used for substitution reactions.

Major Products Formed:

    Oxidation: Nitrite and nitrate ions.

    Reduction: Glycerol and lower nitrates.

    Substitution: Compounds with substituted functional groups replacing the nitrate groups.

Comparison with Similar Compounds

Uniqueness of 1,3-Dinitroglycerin: this compound is unique due to its specific structural arrangement, which influences its chemical reactivity and biological activity. Compared to 1,2-Dinitroglycerin, it has different pharmacokinetic properties and metabolic pathways. The presence of two nitrate groups makes it more reactive than mononitroglycerins, leading to distinct applications in research and industry.

Properties

IUPAC Name

(2-hydroxy-3-nitrooxypropyl) nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O7/c6-3(1-11-4(7)8)2-12-5(9)10/h3,6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIGVDLTBLZXNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO[N+](=O)[O-])O)O[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862316
Record name 2-Hydroxypropane-1,3-diyl dinitrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

0.00111 [mmHg]
Record name 1,2,3-Propanetriol, 1,3-dinitrate
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CAS No.

623-87-0
Record name 1,3-Glyceryl dinitrate
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URL https://commonchemistry.cas.org/detail?cas_rn=623-87-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceryl-1,3-dinitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxypropane-1,3-diyl dinitrate
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Record name GLYCERYL 1,3-DINITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P3G498O9T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

In another embodiment, the process of the present invention may be carried out using two continuously overflowing stirred reaction vessels and one decanter. In this embodiment, the glycerin is nitrated to 1,3-dinitroglycerin in the first reaction vessel. The overflow is reacted with excess base in the second reaction vessel to neutralize the excess nitric acid and form glycidyl nitrate from the 1,3-dinitroglycerin. The overflow from the second reaction vessel flows into the decanter, which separates the immiscible organic phase from the basic aqueous solution.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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